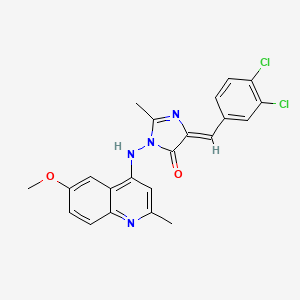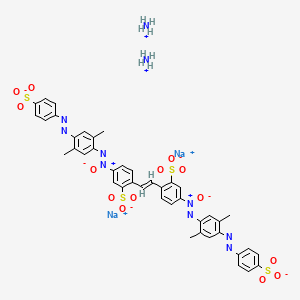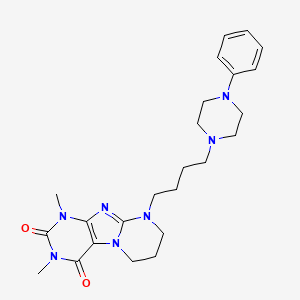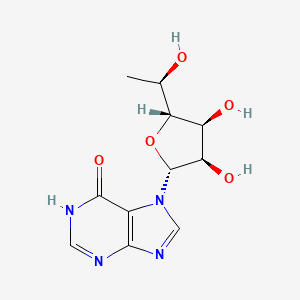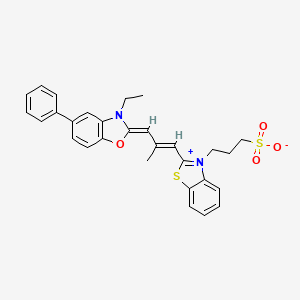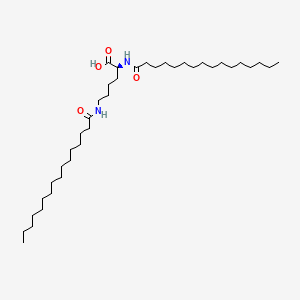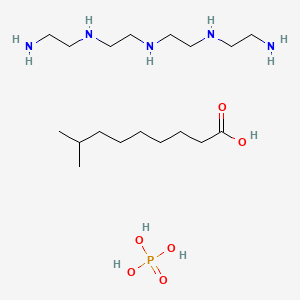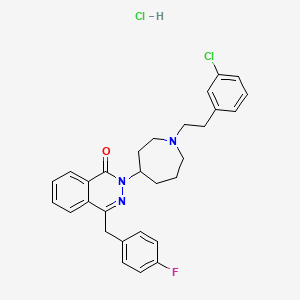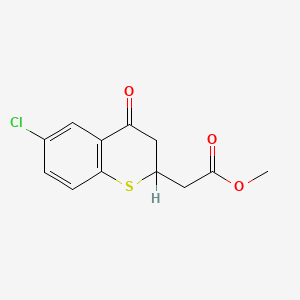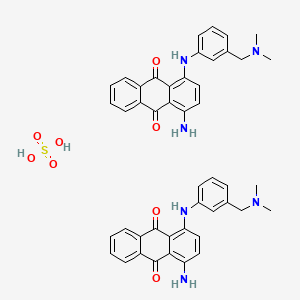![molecular formula C19H26N6S2 B12717807 1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea CAS No. 127142-19-2](/img/structure/B12717807.png)
1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea is a complex organic compound that features an adamantyl group, a pyridyl group, and a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Adamantyl Intermediate: Starting with adamantane, functionalization to introduce a reactive group such as a halide.
Pyridyl Group Introduction: Coupling the adamantyl intermediate with a pyridyl-containing reagent under specific conditions.
Thiourea Formation: Reacting the intermediate with thiourea or a thiourea derivative to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
Ligand Chemistry: The compound can act as a ligand in coordination chemistry, forming complexes with metals.
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate due to its unique structure.
Biological Activity: Studies on its interaction with biological targets, such as enzymes or receptors.
Industry
Materials Science: Use in the development of new materials with specific properties.
Chemical Sensors: Potential application in the design of sensors for detecting specific analytes.
Mécanisme D'action
The mechanism of action of 1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or allosteric sites, altering the function of the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]urea: Similar structure but with a urea moiety instead of thiourea.
1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]amine: Similar structure but with an amine group.
Uniqueness
The uniqueness of 1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea lies in its combination of the adamantyl group, pyridyl group, and thiourea moiety, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
127142-19-2 |
|---|---|
Formule moléculaire |
C19H26N6S2 |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
1-(1-adamantyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C19H26N6S2/c1-12(16-4-2-3-5-20-16)22-24-18(27)25-23-17(26)21-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H2,21,23,26)(H2,24,25,27)/b22-12+ |
Clé InChI |
HBOBFWOQJMNASF-WSDLNYQXSA-N |
SMILES isomérique |
C/C(=N\NC(=S)NNC(=S)NC12CC3CC(C1)CC(C3)C2)/C4=CC=CC=N4 |
SMILES canonique |
CC(=NNC(=S)NNC(=S)NC12CC3CC(C1)CC(C3)C2)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



